molecular formula C7H11N3 B1446726 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine CAS No. 1547114-20-4

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine

Cat. No. B1446726
M. Wt: 137.18 g/mol
InChI Key: ZQPSTCLDNGDTBH-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is a chemical compound with the CAS Number: 1547114-20-4 . It has a molecular weight of 137.18 . The IUPAC name for this compound is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-amine .


Molecular Structure Analysis

The InChI code for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is 1S/C7H11N3/c8-6-2-1-5-10-7(6)3-4-9-10/h3-4,6H,1-2,5,8H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have shown significant utility in synthesizing heterocyclic compounds, notably pyranopyrimidine scaffolds. These scaffolds, due to their bioavailability and broad synthetic applications, are of great interest in the pharmaceutical and medicinal industries. The review by Parmar et al. (2023) emphasizes the use of diverse catalysts for developing substituted derivatives through one-pot multicomponent reactions, highlighting the advancements in catalytic applications for lead molecule development (Parmar, Vala, & Patel, 2023).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Pyrazolo[3,4-b]pyridine, a related scaffold, has been versatile in designing kinase inhibitors, suggesting the potential for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine in similar applications. Wenglowsky (2013) reviewed patents where this scaffold interacts with kinases via multiple binding modes, providing insights into its use for developing selective and potent kinase inhibitors. The scaffold's utility across a broad range of kinase targets highlights its importance in drug design and therapeutic applications (Wenglowsky, 2013).

Heterocyclic N-oxide in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those from pyridine and indazole, are noted for their versatility as synthetic intermediates and their biological significance. Li et al. (2019) discussed the synthesis, catalysis, and drug application potentials of these compounds, highlighting their roles in forming metal complexes, designing catalysts, and demonstrating biological activities such as anticancer, antibacterial, and anti-inflammatory effects. This review underscores the broad utility of heterocyclic N-oxides in advanced chemistry and drug development, suggesting a related interest for pyrazolo[1,5-a]pyridines (Li et al., 2019).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, anti-inflammatory, and CNS agent applications. Cherukupalli et al. (2017) provided an extensive review of synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the scaffold's potential in developing drug candidates. This review offers a foundation for further exploration of pyrazolo[1,5-a]pyridin-4-amine in drug discovery efforts (Cherukupalli et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-5-10-7(6)3-4-9-10/h3-4,6H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPSTCLDNGDTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=NN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine

CAS RN

1547114-20-4
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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